
2,5-ビス(メトキシメチル)-1,4-フェニレンジボロン酸
概要
説明
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid is a chemical compound characterized by its boronic acid groups and methoxymethyl substituents on a phenylene ring
科学的研究の応用
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of boronic acid-based sensors for detecting biomolecules.
Industry: The compound is utilized in the production of advanced materials and coatings due to its unique chemical properties.
生化学分析
Biochemical Properties
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid plays a crucial role in biochemical reactions, especially in Suzuki–Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules . The boronic acid groups in 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can form reversible covalent bonds with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and drug delivery systems .
Cellular Effects
Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes . For example, the boronic acid groups in 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can inhibit proteasome activity, leading to changes in protein degradation and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl-containing biomolecules, which can alter their function and activity . Additionally, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid has been observed to cause gradual changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to modulate specific biochemical pathways . At high doses, 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can cause adverse effects, including toxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid is involved in several metabolic pathways, particularly those related to its role as a boronic acid derivative. This compound can interact with enzymes and cofactors involved in the metabolism of boron-containing compounds, affecting metabolic flux and metabolite levels . The interactions of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid with these enzymes can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be actively transported into cells via boron-specific transporters, where it can accumulate and exert its biochemical effects . The distribution of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid within tissues can also be affected by its binding to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of boronic acid groups can facilitate the localization of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular distribution of this compound can significantly impact its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 1,4-phenylenediboronic acid with methoxymethyl chloride in the presence of a suitable base, such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boronic acid groups.
Industrial Production Methods: On an industrial scale, the synthesis of 2,5-bis(methoxymethyl)-1,4-phenylenediboronic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acid groups.
Borates: Resulting from the oxidation of boronic acids in the presence of alkali metals.
Substituted Derivatives: Various functional groups can replace the methoxymethyl groups, leading to a diverse range of products.
作用機序
The mechanism by which 2,5-bis(methoxymethyl)-1,4-phenylenediboronic acid exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid groups can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved vary based on the specific biological system and the intended application.
類似化合物との比較
2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can be compared with other similar compounds, such as:
2,5-Bis(methoxymethyl)furan: This compound has a similar structure but lacks the phenylene ring, resulting in different chemical properties and applications.
2,5-Bis(methoxymethyl)pyrrolidine:
2,5-Bis(methoxymethyl)thieno(3,2-b)thiophene: This compound contains sulfur atoms in its structure, which can influence its chemical behavior and applications.
特性
IUPAC Name |
[4-borono-2,5-bis(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16B2O6/c1-17-5-7-3-10(12(15)16)8(6-18-2)4-9(7)11(13)14/h3-4,13-16H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLXZAULPLVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1COC)B(O)O)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656923 | |
| Record name | [2,5-Bis(methoxymethyl)-1,4-phenylene]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-03-8 | |
| Record name | B,B′-[2,5-Bis(methoxymethyl)-1,4-phenylene]bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957121-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,5-Bis(methoxymethyl)-1,4-phenylene]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)


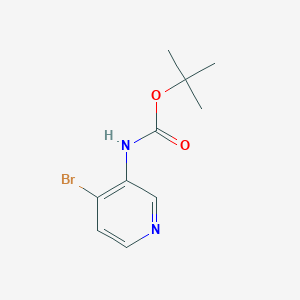
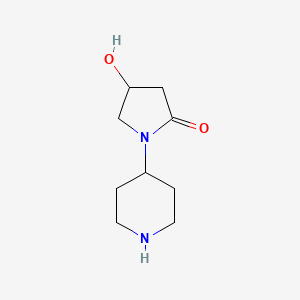

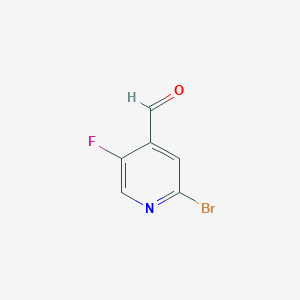
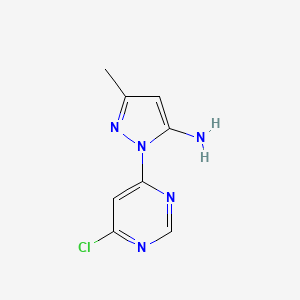


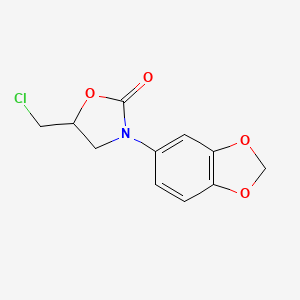

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)
